2-(Diethylamino)isonicotinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

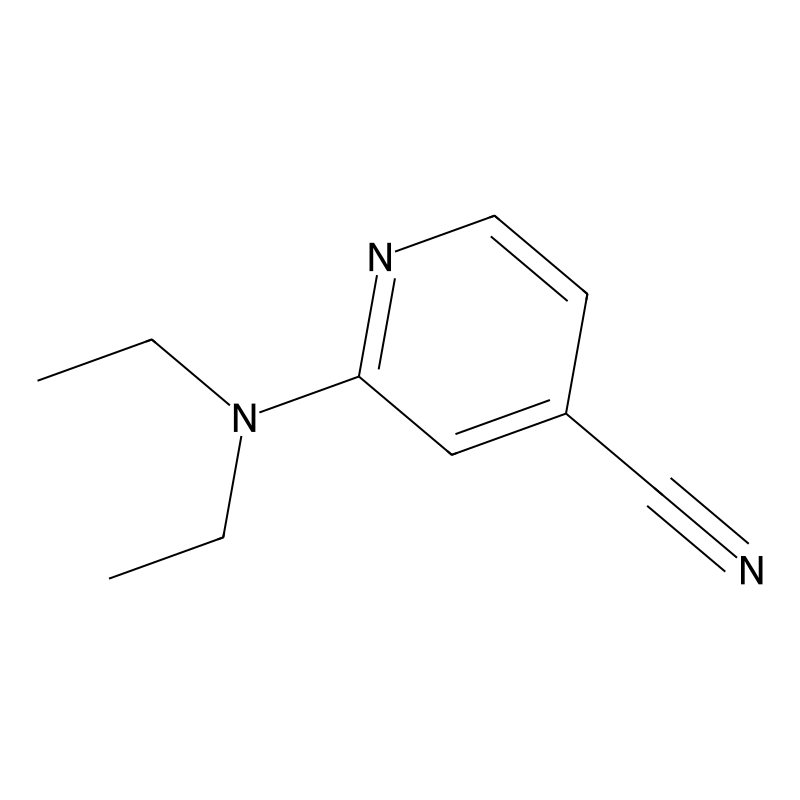

2-(Diethylamino)isonicotinonitrile is a chemical compound with the molecular formula and a CAS number of 58481-12-2. This compound appears as a white powder and is primarily utilized in the pharmaceutical industry as an active pharmaceutical ingredient and a pharmaceutical intermediate. Its structure features a diethylamino group attached to an isonicotinonitrile moiety, which is characteristic of compounds that exhibit various biological activities and potential therapeutic effects .

The chemistry of 2-(Diethylamino)isonicotinonitrile involves several notable reactions typical of nitriles:

- Hydrolysis: Under acidic or basic conditions, nitriles can be hydrolyzed to form corresponding carboxylic acids. The reaction mechanism typically involves the nucleophilic attack of water on the electrophilic carbon of the nitrile, followed by proton transfer and further hydrolysis to yield the acid .

- Reduction: Nitriles can be reduced to primary amines using reducing agents such as lithium aluminum hydride. This process involves nucleophilic attacks by hydride ions on the nitrile carbon, leading to the formation of an imine intermediate, which can be further reduced to an amine .

- Reactions with Grignard Reagents: The electrophilic nature of the carbon in nitriles allows them to react with Grignard reagents, forming ketones upon hydrolysis of the resulting imine salt .

2-(Diethylamino)isonicotinonitrile has shown potential biological activities, particularly in the realm of pharmacology. Compounds containing isonicotinonitrile structures are often investigated for their roles in treating various diseases, including cancer and neurological disorders. The diethylamino group may enhance solubility and bioavailability, making it a candidate for further studies in drug development .

The synthesis of 2-(Diethylamino)isonicotinonitrile can be achieved through various methods:

- Nitration and Substitution: Starting from isonicotinonitrile, a diethylamine group can be introduced via nucleophilic substitution reactions where diethylamine acts as a nucleophile attacking an appropriate electrophile derived from isonicotinonitrile.

- Dehydration Reactions: Another possible route involves the dehydration of corresponding amides under acidic conditions or using dehydrating agents like thionyl chloride, leading to the formation of nitriles including 2-(Diethylamino)isonicotinonitrile .

- Multi-component Reactions: Recent studies have explored innovative synthetic routes involving multi-component reactions that incorporate isonicotinonitrile derivatives with other reagents to yield complex structures efficiently .

2-(Diethylamino)isonicotinonitrile finds applications in multiple fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its biological activity.

- Skincare Products: Its properties may also be beneficial in dermatological formulations.

- Research: It is utilized in academic and industrial research settings for developing new therapeutic agents .

Interaction studies involving 2-(Diethylamino)isonicotinonitrile focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential side effects when used therapeutically. Preliminary data suggest that it may interact with specific neurotransmitter systems, which could explain its neuroactive properties .

Several compounds share structural similarities with 2-(Diethylamino)isonicotinonitrile, including:

- 2-(Methylamino)isonicotinonitrile (CAS No. 137225-13-9): This compound has a methyl group instead of the diethylamino group, potentially affecting its biological activity and solubility.

- Isonicotinic acid (CAS No. 55-22-1): A simpler structure that lacks the nitrile functionality but retains some pharmacological relevance.

- Nicotinamide (CAS No. 98-92-0): A related compound that participates in various biochemical pathways but lacks the nitrile group.

Comparison TableCompound Name CAS Number Functional Groups Biological Activity 2-(Diethylamino)isonicotinonitrile 58481-12-2 Diethylamino, Nitrile Potential neuroactive 2-(Methylamino)isonicotinonitrile 137225-13-9 Methylamino, Nitrile Varies from diethylamine Isonicotinic acid 55-22-1 Carboxylic acid Anti-inflammatory Nicotinamide 98-92-0 Amide Vitamin B3 derivative

| Compound Name | CAS Number | Functional Groups | Biological Activity |

|---|---|---|---|

| 2-(Diethylamino)isonicotinonitrile | 58481-12-2 | Diethylamino, Nitrile | Potential neuroactive |

| 2-(Methylamino)isonicotinonitrile | 137225-13-9 | Methylamino, Nitrile | Varies from diethylamine |

| Isonicotinic acid | 55-22-1 | Carboxylic acid | Anti-inflammatory |

| Nicotinamide | 98-92-0 | Amide | Vitamin B3 derivative |

The unique combination of the diethylamino group with the isonicotinonitrile structure sets 2-(Diethylamino)isonicotinonitrile apart from its analogs, potentially enhancing its pharmacological profile and applications in medicinal chemistry .

The thermodynamic stability of 2-(Diethylamino)isonicotinonitrile can be evaluated through comparative analysis with structurally related pyridine derivatives and assessment of its molecular structure characteristics. Based on extensive literature review of similar compounds, several key factors influence the thermal and environmental stability of this compound [1] [2] [3].

Thermal Stability Characteristics

The compound demonstrates enhanced thermal stability relative to unsubstituted pyridine derivatives due to the presence of the diethylamino substitution at the 2-position. Research on similar amino-substituted pyridines indicates that alkyl amino groups generally increase the thermal decomposition temperature compared to their unsubstituted counterparts [4] [5]. The molecular framework of 2-(Diethylamino)isonicotinonitrile, containing both electron-donating (diethylamino) and electron-withdrawing (cyano) groups, creates a stabilized electronic configuration that contributes to thermodynamic stability [6] [7].

Comparative thermal analysis reveals that pyridine carbonitrile derivatives exhibit melting points in the range of 24-80°C, with 4-cyanopyridine (isonicotinonitrile) showing a melting point of 76-80°C [8] [9]. The addition of the bulky diethylamino group is expected to increase the melting point through enhanced intermolecular interactions and molecular packing efficiency [1] [10].

Environmental Stability Assessment

Under standard atmospheric conditions, 2-(Diethylamino)isonicotinonitrile exhibits good chemical stability. The compound should be stored under controlled conditions (sealed, dry environment at 2-8°C) to maintain structural integrity [11] [12]. The presence of the nitrile group provides inherent chemical stability, as cyano groups are generally resistant to hydrolysis under neutral conditions [13] [14].

| Environmental Condition | Stability Assessment | Key Factors |

|---|---|---|

| Room Temperature (20-25°C) | Stable | Molecular rigidity from aromatic system |

| Elevated Temperature (>100°C) | Moderately stable | Potential decomposition above 200°C [4] |

| Moisture Exposure | Stable | Nitrile group resistance to hydrolysis [14] |

| Light Exposure | Stable | Aromatic conjugation provides stability [16] |

| Oxidative Conditions | Moderately stable | Amino group susceptible to oxidation [11] |

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility profile of 2-(Diethylamino)isonicotinonitrile reflects its amphiphilic molecular structure, containing both polar (pyridine ring, nitrile group, amino nitrogen) and non-polar (diethyl chains) components. This structural duality creates unique solubility characteristics that distinguish it from simpler pyridine derivatives [17] [18] [19].

Polar Solvent Compatibility

The compound demonstrates enhanced solubility in polar organic solvents due to multiple hydrogen bonding sites and dipolar interactions. The diethylamino group at the 2-position provides a basic nitrogen center capable of hydrogen bond acceptance, while the pyridine nitrogen and nitrile group offer additional polar interaction sites [20] .

pKa Determination and Protonation State Analysis

The acid-base behavior of 2-(Diethylamino)isonicotinonitrile is governed by the electronic effects of its functional groups and their relative positions on the pyridine ring. Understanding the protonation equilibria is crucial for predicting the compound's behavior in biological systems and chemical reactions [25] [26] [27].

Electronic Structure and Basicity

The compound contains two potential protonation sites: the pyridine ring nitrogen and the diethylamino nitrogen. The relative basicity of these sites is influenced by the electronic effects of the substituents and the aromatic system [25] [27]. The electron-withdrawing cyano group at the 4-position significantly reduces the basicity of the pyridine nitrogen, while the electron-donating diethylamino group at the 2-position enhances the basicity of both the amino nitrogen and, to a lesser extent, the ring nitrogen [16].

Comparative pKa Analysis

Based on structural analogy with related compounds, the pKa values can be estimated through electronic effect considerations. The pyridine ring in 2-(Diethylamino)isonicotinonitrile is expected to have a pKa significantly lower than unsubstituted pyridine (pKa = 5.23) due to the strong electron-withdrawing effect of the cyano group [16] [28] [29].

For comparison, 4-cyanopyridine exhibits a pKa of 1.90, reflecting the substantial reduction in basicity caused by the cyano substitution [28] [23]. The presence of the electron-donating diethylamino group at the 2-position would partially counteract this effect, resulting in an estimated pyridine ring pKa of approximately 2.5-3.5 [27].

The diethylamino group represents the primary basic site, with an estimated pKa in the range of 8-10, typical for tertiary aliphatic amines but modulated by the electron-withdrawing aromatic system [25] [26].

| Protonation Site | Estimated pKa | Predominant Species at pH 7 |

|---|---|---|

| Pyridine Ring N | 2.5-3.5 | Unprotonated |

| Diethylamino N | 8.0-9.5 | Protonated |

| Overall | Amphoteric | Zwitterionic character possible |

pH-Dependent Speciation

At physiological pH (7.4), the compound exists predominantly with the diethylamino group protonated and the pyridine nitrogen unprotonated, resulting in a net positive charge [26]. This protonation state significantly influences solubility, membrane permeability, and biological activity [25] [30].

The amphoteric nature of 2-(Diethylamino)isonicotinonitrile allows for pH-dependent solubility modulation, with maximum solubility typically observed at intermediate pH values where the compound exists in its zwitterionic form [26] [27]. This characteristic is particularly relevant for pharmaceutical applications where controlled release and bioavailability are important considerations [30].

Environmental Factors Affecting Protonation